molecular formula C11H10N2O B3383093 (2-Phenylpyrimidin-4-yl)methanol CAS No. 38705-90-7

(2-Phenylpyrimidin-4-yl)methanol

Cat. No. B3383093
CAS RN: 38705-90-7
M. Wt: 186.21 g/mol
InChI Key: AOCGPYPSAHFBSW-UHFFFAOYSA-N
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Description

“(2-Phenylpyrimidin-4-yl)methanol” is a chemical compound with the molecular formula C11H10N2O . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring attached to a phenyl group and a methanol group .


Physical And Chemical Properties Analysis

“this compound” is a solid . Its exact physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Activity: The compound is used in the synthesis of novel antimicrobial agents. For instance, a study by Shaban, Nasr, and Morgaan (2000) explored the synthesis and antimicrobial activity of acyclo C-nucleosides, which involve the condensation of 2-hydrazino-4-oxo-6-phenylpyrimidine derivatives (Shaban, M., Nasr, A., & Morgaan, A. E., 2000).

Biocatalysis and Enantiomeric Production

  • Enantiomerically Pure Production: Şahin, Serencam, and Dertli (2019) conducted a study demonstrating the use of bacterial strains, specifically Lactobacillus paracasei BD101, for the production of enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol. This research highlights the biocatalytic potential of (2-Phenylpyrimidin-4-yl)methanol in producing chiral compounds (Şahin, E., Serencam, H., & Dertli, E., 2019).

Cytotoxic Activity and Crystal Structure Analysis

Catalysis and Synthesis Methods

Biological Activities of Metal Complexes

  • Metal Complexes and Biological Activities: Research by Kamga, Mainsah, Kuate, and Ndifon (2021) focused on the synthesis, characterization, and biological activities of binuclear metal complexes of 2-Benzoylpyridine and Phenyl(Pyridin-2-yl) Methanediol derived from 1-Phenyl-1-(Pyridin-2-yl)-N-(Pyrimidin-2-yl) Methanimine Dihydrate Schiff Base. This study highlights the potential of this compound in forming metal complexes with diverse biological activities (Kamga, F. A. N., Mainsah, E., Kuate, M., & Ndifon, P., 2021).

Photophysical and Electrochemical Properties

Safety and Hazards

The safety data sheet for a similar compound, “(6-Chloro-2-phenylpyrimidin-4-yl)methanol”, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2-phenylpyrimidin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-8-10-6-7-12-11(13-10)9-4-2-1-3-5-9/h1-7,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCGPYPSAHFBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 145 mg of 2-phenyl-4-pyrimidinecarboxylic acid chloride in 5 mL tetrahydrofuran was added excess lithium borohydride. The reaction mixture was stirred at room temperature for 10 minutes then diluted with 25 mL of ethyl acetate and filtered. The filtrate was washed successively with 25 mL aliquots of 1N sodium hydroxide and brine. The solvent was removed by evaporation under reduced pressure to yield 100 mg of 2-phenyl-4-hydroxymethylpyrimidine as a white solid.
Name
2-phenyl-4-pyrimidinecarboxylic acid chloride
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Phenylpyrimidin-4-yl)methanol
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Reactant of Route 6
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